molecular formula C13H15ClN2 B2902458 6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride CAS No. 2225135-95-3

6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride

Cat. No.: B2902458
CAS No.: 2225135-95-3
M. Wt: 234.73
InChI Key: BYYNVHXESVTVDZ-UHFFFAOYSA-N
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Description

6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride is a heterocyclic compound characterized by a spirocyclic framework (spiro[3.3]heptane) with a nitrogen atom at position 2, a phenyl group, and a nitrile moiety at position 6. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis and chemical research. Key properties include:

  • CAS Number: 2445478-10-2
  • Purity: ≥97% (as per Aladdin Scientific)
  • Storage: Requires argon charging and room-temperature storage .
  • Applications: Primarily used as a heterocyclic building block in drug discovery and organic synthesis .

Properties

IUPAC Name

6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12;/h1-5,15H,6-7,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYNVHXESVTVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C#N)C3=CC=CC=C3)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225135-95-3
Record name 6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield primary or secondary amines .

Scientific Research Applications

6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a family of spirocyclic amines and nitriles. Below is a detailed comparison with analogous molecules:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Solubility Source/CAS
6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride (Target Compound) C₁₃H₁₄ClN₂ 233.72 (calculated) Nitrile, phenyl, HCl salt ≥97%, argon-stabilized Aladdin Scientific (2445478-10-2)
6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile C₁₃H₁₁NO 197.23 (calculated) Nitrile, phenyl, oxygen (oxa variant) >98% GLPBIO (Research use only)
Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride C₉H₁₆ClNO₂ 205.68 Amine, methyl ester, HCl salt N/A ChemBK (Supplier-dependent)
2-[(tert-Butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid C₁₈H₂₂N₂O₃ 326.39 (calculated) Boc-protected amine, carboxylic acid Discontinued CymitQuimica (3D-UND40846)

Functional and Reactivity Differences

Nitrile vs. Oxygen (Oxa Variant) :

  • The target compound’s nitrile group enables participation in click chemistry (e.g., Huisgen cycloaddition) and hydrolysis to carboxylic acids, whereas the oxa variant (2-oxa-spiro) lacks this reactivity .
  • The oxa variant exhibits reduced basicity due to oxygen’s lower electronegativity compared to nitrogen, impacting solubility in acidic media .

Hydrochloride Salt vs. Free Base: The hydrochloride salt form (target compound) improves aqueous solubility compared to free-base spiro compounds, critical for biological assays . Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride () shares this salt advantage but features an amine for nucleophilic reactions .

Boc-Protected Derivatives :

  • The Boc-protected analogue () is used in peptide synthesis to shield amines during multi-step reactions, contrasting with the target compound’s nitrile-driven reactivity .

Research Findings and Industrial Relevance

  • Drug Discovery : The rigid spirocyclic core of the target compound is prized for conformational restriction, enhancing binding affinity in kinase inhibitors and GPCR-targeted therapies .
  • Synthetic Utility : Nitrile groups facilitate further derivatization (e.g., reduction to amines or conversion to tetrazoles), unlike the inert oxa variant .

Biological Activity

6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which often confers biological activity. This article explores its biological properties, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C12_{12}H14_{14}ClN2_{2}
  • Molecular Weight : 226.7 g/mol
  • CAS Number : 1211526-53-2

Biological Activity Overview

Research indicates that compounds with a spirocyclic framework, such as 6-Phenyl-2-azaspiro[3.3]heptane derivatives, exhibit various biological activities, including:

  • Neuropharmacological Effects : Spirocyclic compounds have been studied for their potential as neuroprotective agents and cognitive enhancers.
  • Antidepressant Activity : Some derivatives have shown promise in alleviating symptoms of depression through modulation of neurotransmitter systems.
  • Anticancer Properties : Certain spirocyclic compounds have been identified as potential anti-cancer agents, particularly through their interaction with specific cellular pathways.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the spirocyclic structure followed by functionalization to introduce the phenyl and carbonitrile groups.

Example Synthetic Route

  • Formation of the Azaspiro Framework : Initial reactions involve cyclization of appropriate precursors to form the azaspiro structure.
  • Introduction of Functional Groups : Subsequent steps involve adding the phenyl group and converting suitable intermediates to yield the carbonitrile derivative.

Neuropharmacological Studies

A study published in PubMed highlighted the synthesis of related spirocyclic compounds and their evaluation for neuropharmacological effects. The results indicated that these compounds could enhance synaptic plasticity, which is crucial for learning and memory processes .

Antidepressant Activity

Research conducted on spirocyclic derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels in the brain, suggesting a similar pathway may be applicable to 6-Phenyl-2-azaspiro[3.3]heptane derivatives .

Anticancer Activity

A recent investigation into spirocyclic compounds revealed their ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines . The specific pathways involved include modulation of p53 and NF-kB signaling pathways.

Data Table: Summary of Biological Activities

Activity Type Evidence Level Mechanism Reference
NeuroprotectiveModerateModulation of neurotransmitter systems
AntidepressantHighIncreased serotonin levels
AnticancerModerateInduction of apoptosis via p53 signaling

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